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molecular formula C12H14N2O B8748164 2,4-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one CAS No. 89733-49-3

2,4-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one

Cat. No. B8748164
M. Wt: 202.25 g/mol
InChI Key: QYNYDSGSCUAAEI-UHFFFAOYSA-N
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Patent
US04431651

Procedure details

To a 2.0 g portion of 4-acetyl-3-methyl-4-(4-pyridinyl)butanenitrile dissolved in 20 ml of acetic acid was added dropwise 3 ml of sulfuric acid whereupon an exothermic reaction ensued. The reaction mixture was stirred for 4 hours, the acetic acid was evaporated off in vacuo and to the remaining material was added 10 ml of water followed by basification with 35% aqueous sodium hydroxide solution. The alkaline solution was extracted four times with ethyl acetate; the combined extracts were dried over anhydrous magnesium sulfate; the ethyl acetate was distilled off in vacuo; and, the remaining white solid was recrystallized from acetonitrile to produce 2.0 g of 3,4-dihydro-4,6-dimethyl-5-(4-pyridinyl)-2(1H)-pyridinone, m.p. 184°-186° C.
Name
4-acetyl-3-methyl-4-(4-pyridinyl)butanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)[CH:5]([CH3:9])[CH2:6][C:7]#[N:8])(=O)[CH3:2].S(=O)(=O)(O)[OH:17]>C(O)(=O)C>[CH3:9][CH:5]1[C:4]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)=[C:1]([CH3:2])[NH:8][C:7](=[O:17])[CH2:6]1

Inputs

Step One
Name
4-acetyl-3-methyl-4-(4-pyridinyl)butanenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C(C(CC#N)C)C1=CC=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
whereupon an exothermic reaction
CUSTOM
Type
CUSTOM
Details
the acetic acid was evaporated off in vacuo and to the remaining material
ADDITION
Type
ADDITION
Details
was added 10 ml of water
EXTRACTION
Type
EXTRACTION
Details
The alkaline solution was extracted four times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the ethyl acetate was distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
and, the remaining white solid was recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1CC(NC(=C1C1=CC=NC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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